molecular formula C33H40NO7P B2647045 Fmoc-L-Pmp(tBu)2-OH CAS No. 166409-77-4

Fmoc-L-Pmp(tBu)2-OH

Cat. No.: B2647045
CAS No.: 166409-77-4
M. Wt: 593.657
InChI Key: ORTJTEQKISNAEV-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Pmp(tBu)2-OH: N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine , is a synthetic amino acid derivative. It is widely used in peptide synthesis due to its stability and the protective properties of the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly valuable in the synthesis of peptides that include phosphotyrosine analogs, which are crucial in studying protein phosphorylation and signal transduction pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Pmp(tBu)2-OH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled on a resin and then cleaved off after the synthesis is complete .

Scientific Research Applications

Chemistry: Fmoc-L-Pmp(tBu)2-OH is used extensively in the synthesis of peptides that mimic phosphorylated proteins. These peptides are crucial for studying protein-protein interactions and enzyme-substrate relationships in biochemical pathways .

Biology and Medicine: In biological research, this compound is used to create peptide inhibitors that target specific protein domains, such as the Grb2-SH2 domain, which is involved in signal transduction pathways related to cancer . These inhibitors can serve as potential therapeutic agents for diseases like cancer.

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it a valuable tool for drug discovery and development .

Comparison with Similar Compounds

Uniqueness: Fmoc-L-Pmp(tBu)2-OH is unique due to its phosphonomethyl group, which provides stability and mimics the phosphate group in phosphorylated peptides. This makes it particularly valuable for studying phosphorylation-dependent processes and developing peptide-based inhibitors .

By understanding the properties and applications of this compound, researchers can leverage this compound to advance studies in biochemistry, molecular biology, and pharmaceutical development.

Biological Activity

Fmoc-L-Pmp(tBu)₂-OH , also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine, is a synthetic amino acid derivative widely utilized in peptide synthesis. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is crucial for the stability and selective deprotection of the amino functionality during chemical reactions. The compound's unique di-tert-butylphosphonomethyl group enhances its stability and mimics phosphorylated residues, making it a valuable tool for studying biological processes involving phosphorylation.

Fmoc-L-Pmp(tBu)₂-OH acts primarily as a phosphorylation mimic . Its phosphonomethyl group allows it to interact with proteins and enzymes that recognize phosphorylated residues, such as kinases and phosphatases. This interaction is essential for understanding various signaling pathways involved in cell growth, differentiation, and apoptosis. The compound's stability against hydrolysis by cellular phosphatases further enhances its utility in biological studies, as it remains intact longer than natural phosphorylated molecules, reducing the risk of degradation during experiments.

Applications in Research

  • Peptide Synthesis : Fmoc-L-Pmp(tBu)₂-OH is extensively used in synthesizing peptides that mimic phosphorylated proteins. These peptides are crucial for studying protein-protein interactions and enzyme-substrate relationships within biochemical pathways.
  • Cancer Research : The compound has been shown to inhibit specific protein domains involved in cancer signaling pathways, such as the Grb2-SH2 domain. This inhibition can disrupt critical signaling cascades that promote tumor growth.
  • Drug Development : In pharmaceutical research, Fmoc-L-Pmp(tBu)₂-OH serves as a building block for peptide-based drugs, leveraging its stability and ease of incorporation into peptide chains.

Comparative Analysis

The following table compares Fmoc-L-Pmp(tBu)₂-OH with other similar compounds:

Compound NameDescriptionUnique Features
Fmoc-L-Pma(tBu)₂-OHMimic of phosphorylated alanineContains a phosphonic acid group
Fmoc-L-Pmp(tBu)₂-OHMimic of phosphorylated phenylalaninePhosphonomethyl group provides stability
Fmoc-L-Pser(tBu)₂-OHMimic of phosphorylated serineMore hydrophilic due to serine's hydroxyl group

Fmoc-L-Pmp(tBu)₂-OH is particularly unique due to its ability to resist hydrolysis by phosphatases while effectively mimicking phosphorylated threonine, allowing researchers to study phosphorylation-dependent processes without rapid degradation.

Study 1: Inhibition of Plk1

In a significant study, Fmoc-L-Pmp(tBu)₂-OH was evaluated for its inhibitory effects on Polo-like kinase 1 (Plk1), a key regulator of cell division. The compound was found to act as a competitive inhibitor by binding to the enzyme's active site, disrupting its ability to phosphorylate target proteins essential for cell cycle progression. This disruption led to increased apoptosis in cancer cells, highlighting the potential of Fmoc-L-Pmp(tBu)₂-OH as a therapeutic agent in cancer treatment.

Study 2: Protein Interaction Studies

Another research effort focused on using Fmoc-L-Pmp(tBu)₂-OH to substitute natural phosphorylated threonine in various proteins. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy were employed to analyze binding affinities and conformational changes upon interaction with target proteins. Results indicated that the compound effectively mimicked the natural phosphorylated residues, providing insights into the functional roles of phosphorylation in cellular signaling.

Properties

IUPAC Name

(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40NO7P/c1-32(2,3)40-42(38,41-33(4,5)6)21-23-17-15-22(16-18-23)19-29(30(35)36)34-31(37)39-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-29H,19-21H2,1-6H3,(H,34,37)(H,35,36)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTJTEQKISNAEV-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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